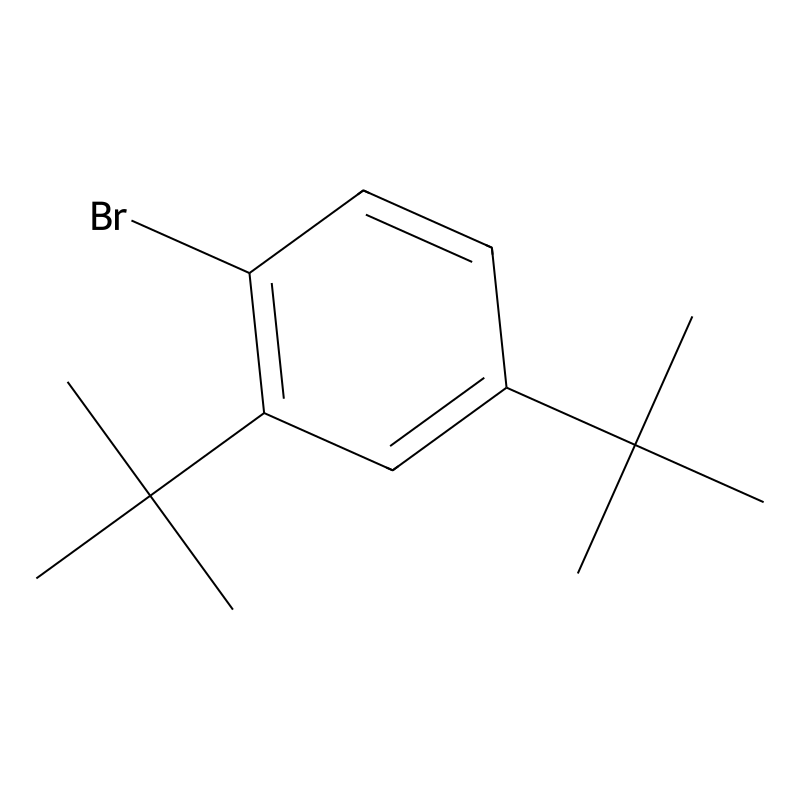

1-Bromo-2,4-di-tert-butylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2,4-di-tert-butylbenzene is an organic compound characterized by the molecular formula C14H21Br and a molecular weight of 269.22 g/mol . It features a bromine atom attached to a benzene ring that has two tert-butyl groups at the 2 and 4 positions. This structure imparts significant steric hindrance, making it useful in various

The synthesis of 1-bromo-2,4-di-tert-butylbenzene typically involves bromination of 2,4-di-tert-butylbenzene using bromine or brominating agents under controlled conditions. A common method includes the use of carbon tetrachloride as a solvent with iron as a catalyst to facilitate the reaction . The reaction conditions must be optimized to ensure high yields and selectivity for the desired brominated product.

1-Bromo-2,4-di-tert-butylbenzene serves as a versatile building block in organic synthesis. It is often utilized in the preparation of complex organic molecules and ligands for catalysis . Its sterically hindered nature makes it particularly valuable in synthesizing bulky biarylphosphine ligands that are used in various catalytic processes.

Interaction studies involving 1-bromo-2,4-di-tert-butylbenzene focus on its reactivity with nucleophiles and other electrophiles. The steric bulk from the tert-butyl groups influences its reactivity profile, making it an interesting subject for studying steric effects in organic reactions. Further research could elucidate how these interactions impact reaction mechanisms and product formation.

Several compounds share structural similarities with 1-bromo-2,4-di-tert-butylbenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 1-Bromo-2,4,6-tri-tert-butylbenzene | 3975-77-7 | High |

| 2-Bromo-1,3-di-tert-butylbenzene | 19715-32-3 | High |

| 1,4-Dibromo-2,5-di-tert-butylbenzene | 22875-47-4 | Moderate |

| 2-Bromo-1,3,5-triisopropylbenzene | 21524-34-5 | Moderate |

Uniqueness: The unique feature of 1-bromo-2,4-di-tert-butylbenzene lies in its specific arrangement of tert-butyl groups which provides distinct steric hindrance compared to other similar compounds. This characteristic influences its reactivity and stability in various chemical environments.